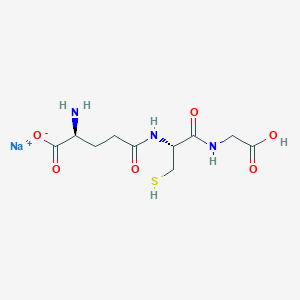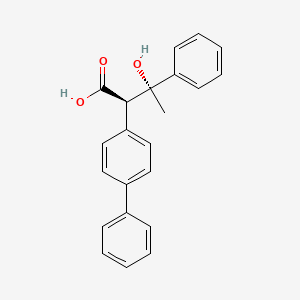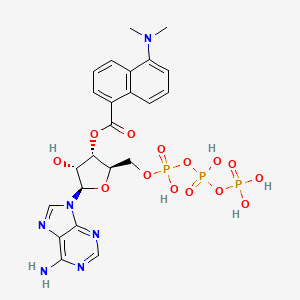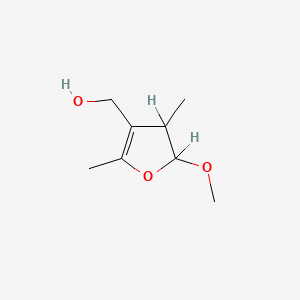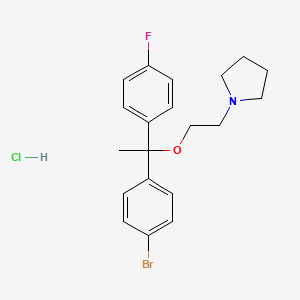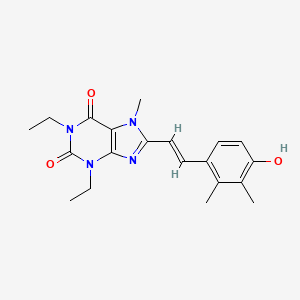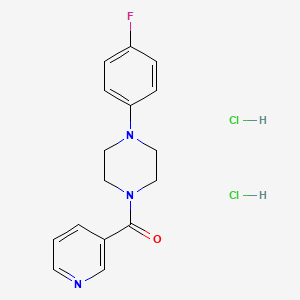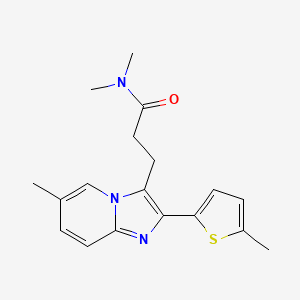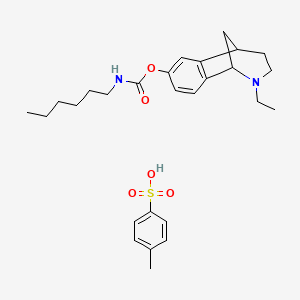
N1-(3-(Dichloromethylsilyl)propyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine is an organosilicon compound characterized by the presence of a dichloromethylsilyl group attached to a propyl chain, which is further linked to an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine typically involves the reaction of dichloromethylsilane with 3-aminopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Reaction of Dichloromethylsilane with 3-Aminopropylamine:
Industrial Production Methods
Industrial production of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylsilyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new silicon-containing compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used under mild conditions (room temperature to slightly elevated temperatures).
Condensation: Catalysts such as acids or bases can be used to promote the condensation of silanol groups.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and hydrochloric acid.
Condensation Products: Siloxanes, which are important in the formation of silicone-based materials.
Wissenschaftliche Forschungsanwendungen
N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including silicones and siloxanes, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, particularly those containing silicon.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and ability to form stable bonds with biological molecules.
Industry: Utilized in the production of specialty chemicals and as a coupling agent to improve the adhesion of organic materials to inorganic surfaces.
Wirkmechanismus
The mechanism of action of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine involves its ability to form stable covalent bonds with various substrates. The dichloromethylsilyl group can react with nucleophiles, leading to the formation of new silicon-containing compounds. The ethane-1,2-diamine moiety provides additional functional groups that can participate in further chemical reactions, enhancing the compound’s versatility.
Molecular Targets and Pathways
Silicon-Containing Compounds: The primary target of the compound’s reactivity is the formation of silicon-containing compounds through substitution and condensation reactions.
Biological Molecules: In biomedical applications, the compound can form stable bonds with proteins, nucleic acids, and other biological molecules, facilitating its use in drug delivery and biomedical devices.
Vergleich Mit ähnlichen Verbindungen
N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N’-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine: This compound contains a trimethoxysilyl group instead of a dichloromethylsilyl group. The trimethoxysilyl group is more reactive towards hydrolysis and condensation reactions, making it more suitable for applications requiring rapid curing and strong adhesion.
N’-(3-(Diethoxymethylsilyl)propyl)ethane-1,2-diamine: This compound has diethoxymethylsilyl groups, which provide a balance between reactivity and stability. It is often used in applications where controlled hydrolysis and condensation are required.
Uniqueness
The uniqueness of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine lies in its dichloromethylsilyl group, which offers a distinct reactivity profile compared to other silyl groups. This makes it particularly useful in applications where selective reactivity and stability are desired.
Similar Compounds
- N’-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine
- N’-(3-(Diethoxymethylsilyl)propyl)ethane-1,2-diamine
- N’-(3-(Triethoxysilyl)propyl)ethane-1,2-diamine
Eigenschaften
CAS-Nummer |
827627-58-7 |
|---|---|
Molekularformel |
C6H16Cl2N2Si |
Molekulargewicht |
215.19 g/mol |
IUPAC-Name |
N'-[3-[dichloro(methyl)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H16Cl2N2Si/c1-11(7,8)6-2-4-10-5-3-9/h10H,2-6,9H2,1H3 |
InChI-Schlüssel |
FNFXIOAGNRCTON-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CCCNCCN)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


